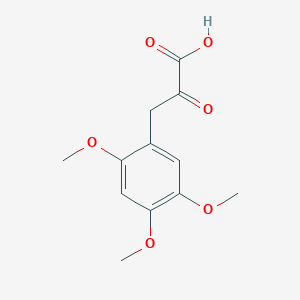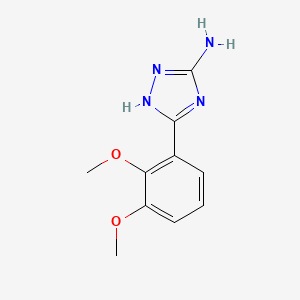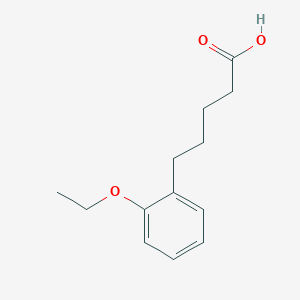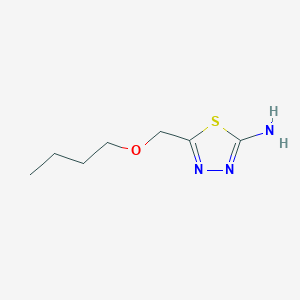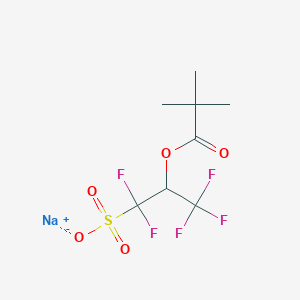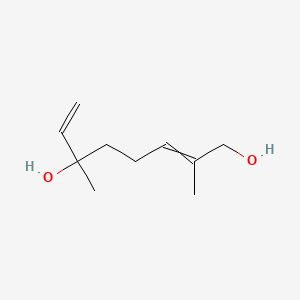![molecular formula C16H24Cl2N4 B13686054 2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13686054.png)
2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline is a complex organic compound characterized by the presence of dichloroaniline and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted positions.
Common Reagents and Conditions
Common reagents include halogenating agents for substitution reactions, reducing agents for reduction reactions, and oxidizing agents for oxidation reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Scientific Research Applications
2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline is unique due to the presence of both dichloroaniline and piperazine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler dichloroaniline derivatives .
Properties
Molecular Formula |
C16H24Cl2N4 |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
2,5-dichloro-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline |
InChI |
InChI=1S/C16H24Cl2N4/c1-20-6-8-21(9-7-20)12-2-4-22(5-3-12)16-11-13(17)15(19)10-14(16)18/h10-12H,2-9,19H2,1H3 |
InChI Key |
BNICIJJWMAIBHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=C(C=C(C(=C3)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


